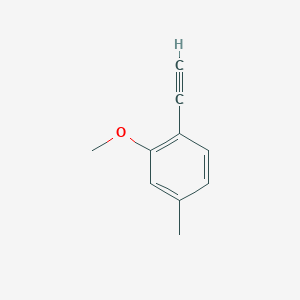

1-Ethynyl-2-methoxy-4-methylbenzene

描述

Overview of Substituted Benzene (B151609) Derivatives in Modern Organic Chemistry

Substituted benzene derivatives are a cornerstone of modern organic chemistry, forming the structural basis for a vast array of synthetic and naturally occurring compounds. fiveable.me Benzene, a uniquely stable aromatic hydrocarbon, serves as a fundamental building block. fiveable.meschoolwires.net When one or more of its hydrogen atoms are replaced by other atoms or functional groups, its chemical and physical properties are profoundly altered. libretexts.org

These substituents influence the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org They can either activate the ring, making it more susceptible to substitution than benzene itself, or deactivate it. libretexts.org For instance, a methoxy (B1213986) group significantly increases the rate of electrophilic substitution, whereas a nitro group decreases it. libretexts.orglibretexts.org Furthermore, substituents direct incoming groups to specific positions on the ring (ortho, meta, or para), a phenomenon crucial for designing synthetic routes to complex molecules. libretexts.org The diverse applications of these derivatives span pharmaceuticals, polymers, dyes, and agrochemicals, making them indispensable in both industrial and academic research. fiveable.me

Significance of Ethynyl (B1212043), Methoxy, and Methyl Functional Groups in Aromatic Scaffolds

The ethynyl, methoxy, and methyl groups each impart distinct and significant properties when attached to an aromatic scaffold.

The ethynyl group (-C≡CH) is a highly versatile functional group in organic synthesis. nih.gov Its triple bond can participate in a variety of transformations, including cycloaddition reactions and cross-coupling reactions like the Sonogashira coupling, which are instrumental in forming carbon-carbon bonds. nih.govontosight.ai The terminal alkyne's acidic proton can be removed, allowing for further functionalization. wikipedia.org The ethynyl group is known to act as both a hydrogen-bond donor and acceptor, contributing significantly to molecular aggregation in crystal structures. researchgate.net This functionality is a key building block for creating more complex molecules, including those with unique optical and electronic properties. ontosight.ai

The methoxy group (-OCH₃) is a common feature in many natural products and approved drugs. nih.gov It is considered a hybrid of a hydroxyl and a methyl group, often resulting in unique effects. nih.gov The methoxy group is an ether and is relatively stable. ontosight.ai It influences a molecule's physicochemical properties and can enhance ligand-target binding in medicinal chemistry. nih.govresearchgate.net By affecting properties like lipophilicity, it can play a role in the metabolism and bioavailability of compounds. ontosight.airesearchgate.net In electrophilic aromatic substitution, the methoxy group is a strong activating group and directs incoming substituents to the ortho and para positions due to its ability to donate electrons by resonance. libretexts.org

The methyl group (-CH₃) , while seemingly simple, has a notable impact on aromatic systems. It is an electron-donating group through an inductive effect and hyperconjugation, which activates the benzene ring towards electrophilic attack. doubtnut.comstackexchange.comquora.com This activation directs incoming electrophiles primarily to the ortho and para positions. stackexchange.comquora.com The "magic methyl" effect, where the addition of a methyl group can lead to a significant improvement in potency, is a well-known concept in medicinal chemistry. youtube.com

Positioning of 1-Ethynyl-2-methoxy-4-methylbenzene within Chemical Research Landscape

This compound is a substituted aromatic acetylene (B1199291) derivative that serves as a valuable intermediate in organic synthesis. youtube.com Its structure incorporates the activating and directing effects of the methoxy and methyl groups, alongside the versatile reactivity of the ethynyl group. This combination makes it a useful building block for the synthesis of more complex, highly substituted molecules.

Research indicates its use in the preparation of other chemical entities. For example, it is a reactant in the synthesis of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine. youtube.com It also undergoes cycloaddition reactions, such as with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone), to form cycloadducts. youtube.com The presence of the ethynyl group allows for its participation in "click chemistry" reactions, a set of powerful and reliable reactions used in chemical synthesis, though hydration of the ethynyl side chain to an acetyl group can be a potential side reaction under certain conditions. acs.org The compound's utility is primarily as a precursor, leveraging its functional groups to construct more elaborate molecular architectures for various research applications.

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 74331-69-4 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 30-34 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQKCLGMGRSXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 1 Ethynyl 2 Methoxy 4 Methylbenzene

Reactions of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of addition and cyclization reactions. These transformations provide access to a diverse array of more complex molecular architectures.

Cycloaddition Reactions (e.g., [2+2] and [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. The ethynyl group of 1-ethynyl-2-methoxy-4-methylbenzene can participate in various cycloaddition manifolds.

Transition metal catalysis significantly expands the scope of cycloaddition reactions involving alkynes, often enabling transformations that are difficult to achieve under thermal conditions. williams.edu For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with alkynes proceed under mild conditions, offering an alternative to the often high-temperature requirements of the Diels-Alder reaction. williams.edu While specific examples with this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established. These reactions typically involve the formation of a metallacyclic intermediate which then undergoes reductive elimination to furnish the cycloadduct. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of metal catalyst and ligands. Furthermore, rhodium-catalyzed intermolecular [4+2+2] cycloadditions of enyne derivatives with dienes provide a method for constructing eight-membered ring systems. nih.gov

A documented reaction of 1-ethynyl-4-methoxy-2-methylbenzene (B1339990) involves its cycloaddition with 2-diazo-5,5-dimethylcyclohexanedione, which yields specific cycloadducts. However, detailed experimental conditions and yields for this particular transformation require further investigation of specialized literature.

While transition metals play a pivotal role, thermal and organocatalytic cycloaddition reactions also offer viable pathways for the transformation of arylalkynes. The inherent reactivity of the alkyne allows it to participate in cycloadditions with various partners under thermal activation. The electronic nature of the substituents on the aromatic ring can influence the facility of these reactions.

Reduction and Hydrogenation Chemistries of the Alkyne

The triple bond of this compound can be fully or partially reduced to the corresponding alkene or alkane. The choice of catalyst and reaction conditions determines the extent of reduction.

Catalytic hydrogenation over a platinum or palladium catalyst will typically lead to the complete reduction of the alkyne to the corresponding ethyl-substituted arene, 1-ethyl-2-methoxy-4-methylbenzene.

For the selective partial hydrogenation to the alkene, specific catalyst systems are required. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly employed for the syn-selective reduction of alkynes to cis-alkenes. In the case of this compound, this would yield (Z)-1-(2-methoxy-4-methylphenyl)ethene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically afford the trans-alkene, which in this case would be (E)-1-(2-methoxy-4-methylphenyl)ethene.

Table 1: Representative Reduction and Hydrogenation Reactions of Arylalkynes

| Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Arylalkyne | H₂, Pd/C | Alkylarene | Complete reduction of the triple bond. |

| Arylalkyne | H₂, Lindlar's Catalyst | (Z)-Alkene | Syn-selective reduction to the cis-alkene. |

| Arylalkyne | Na, NH₃ (l) | (E)-Alkene | Anti-selective reduction to the trans-alkene. |

Hydration and Hydroamination of the Triple Bond

The addition of water (hydration) or an amine (hydroamination) across the triple bond are important transformations that lead to carbonyl compounds and nitrogen-containing molecules, respectively.

The hydration of terminal alkynes like this compound is typically catalyzed by mercury(II) salts in the presence of acid and proceeds according to Markovnikov's rule. This would result in the formation of a methyl ketone, 1-(2-methoxy-4-methylphenyl)ethan-1-one, via an intermediate enol which tautomerizes to the more stable keto form.

Hydroamination, the addition of an N-H bond across the triple bond, can also be catalyzed by various transition metals. The regioselectivity of this reaction can often be controlled by the choice of catalyst and the nature of the amine. Intermolecular hydroamination with primary or secondary amines can lead to the formation of enamines or imines, which are valuable synthetic intermediates.

Table 2: Hydration and Hydroamination of Terminal Alkynes

| Reaction | Reagents and Conditions | Expected Product from this compound |

|---|---|---|

| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | 1-(2-methoxy-4-methylphenyl)ethan-1-one |

| Hydroamination | Metal Catalyst, Amine | Enamine or Imine |

Halogenation of the Ethynyl Moiety

The ethynyl group readily undergoes halogenation with electrophilic halogen sources such as chlorine (Cl₂) and bromine (Br₂). The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. The stereochemistry of this addition is often anti, leading to the formation of the (E)-dihaloalkene.

Further reaction with a second equivalent of the halogen leads to the formation of a tetrahaloalkane. The reactivity of the dihaloalkene towards further halogenation is generally lower than that of the starting alkyne.

Table 3: Halogenation Products of the Ethynyl Group

| Reagent | Product (1 equivalent) | Product (2 equivalents) |

|---|---|---|

| Br₂ | (E)-1,2-Dibromo-1-(2-methoxy-4-methylphenyl)ethene | 1,1,2,2-Tetrabromo-1-(2-methoxy-4-methylphenyl)ethane |

| Cl₂ | (E)-1,2-Dichloro-1-(2-methoxy-4-methylphenyl)ethene | 1,1,2,2-Tetrachloro-1-(2-methoxy-4-methylphenyl)ethane |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Nucleus

The benzene core of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The outcome of these reactions is heavily influenced by the directing effects of the existing substituents.

Regioselectivity Governed by the Combined Effects of Ethynyl, Methoxy (B1213986), and Methyl Substituents

The regiochemical outcome of electrophilic attack on the this compound ring is determined by the cumulative electronic and steric influences of its three substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions, while the ethynyl (-C≡CH) group is deactivating and a meta-director.

The methoxy group at the C2 position is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs electrophilic attack to its ortho (C3) and para (C5) positions. The methyl group at C4 is a less potent activating group, operating through an inductive effect and hyperconjugation, directing to its ortho positions (C3 and C5).

Conversely, the ethynyl group at C1 is electron-withdrawing due to the higher s-character of its sp-hybridized carbons, thus deactivating the ring towards electrophilic attack and directing incoming groups to the meta positions (C3 and C5).

The directing effects of all three substituents converge on the C3 and C5 positions. The C5 position is favored for substitution as it is para to the strongly activating methoxy group and ortho to the methyl group, and it avoids the steric hindrance that an electrophile would encounter at the C3 position, which is situated between two substituents. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Directing |

|---|---|---|---|---|

| Ethynyl (-C≡CH) | C1 | -I (Inductive) | Deactivating | Meta |

| Methoxy (-OCH₃) | C2 | +R (Resonance) | Activating | Ortho, Para |

Nitration, Halogenation, and Sulfonation Studies

While comprehensive studies on the halogenation and sulfonation of this compound are not widely documented, the principles of electrophilic aromatic substitution allow for the prediction of their outcomes. Nitration, however, has been reported, confirming the predicted regioselectivity.

Nitration: The reaction of benzene derivatives with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. libretexts.org For this compound, this reaction leads to the formation of 1-ethynyl-2-methoxy-5-nitrobenzene. nih.gov This observed product is consistent with the directing effects of the substituents, where the electrophile (NO₂⁺) adds to the C5 position, which is activated by both the methoxy and methyl groups. libretexts.orgchemguide.co.uk

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the benzene ring is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. chemguide.co.uk For this compound, halogenation is expected to yield the 5-halo-1-ethynyl-2-methoxy-4-methylbenzene derivative as the major product, following the established regioselectivity.

Sulfonation: Sulfonation involves treating the aromatic compound with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid (-SO₃H) group. This reaction is also predicted to occur at the C5 position, yielding 5-ethynyl-4-methoxy-2-methylbenzene-1-sulfonic acid.

Table 2: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-ethynyl-2-methoxy-5-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 5-bromo-1-ethynyl-2-methoxy-4-methylbenzene |

| Chlorination | Cl₂, AlCl₃ | 5-chloro-1-ethynyl-2-methoxy-4-methylbenzene |

Transformations Involving the Methoxy Functional Group

The methoxy group is a key functional handle that can undergo several important transformations, primarily involving the cleavage of the ether bond.

Demethylation Reactions for Hydroxyl Group Generation

The conversion of the methoxy group to a hydroxyl group (-OH) is a common and synthetically useful transformation. This demethylation is a form of ether cleavage. For aryl methyl ethers, this reaction is typically accomplished using strong reagents that can break the stable aryl C-O bond or the methyl C-O bond. libretexts.orgorganic-chemistry.org

Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the halide ion on the methyl group, which is the more electrophilic and less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com This process yields the corresponding phenol (B47542), 4-ethynyl-3-methylphenol, and methyl halide. Boron tribromide is another effective reagent that facilitates ether cleavage under milder conditions.

Ether Cleavage and Rearrangement Processes

The cleavage of the ether linkage in this compound is the primary reaction of this functional group. wikipedia.org As it is an aryl methyl ether, the cleavage mechanism under acidic conditions (HBr, HI) is bimolecular nucleophilic substitution (Sₙ2). libretexts.org The halide nucleophile attacks the carbon of the methyl group, leading to the displacement of the phenoxide as the leaving group, which is then protonated to form the phenol. Cleavage does not occur via nucleophilic attack on the aromatic carbon, as sp²-hybridized carbons are resistant to Sₙ2 reactions. masterorganicchemistry.com

There is limited specific information on rearrangement processes involving the methoxy group of this particular molecule. Generally, rearrangements of aryl ethers, such as the Claisen rearrangement, require an allyl or benzyl (B1604629) group, which is not present here.

Table 3: Reagents for Demethylation of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures | 4-ethynyl-3-methylphenol |

| Hydrobromic acid (HBr) | Concentrated aqueous acid, often with heating | 4-ethynyl-3-methylphenol, Bromomethane |

Reactivity of the Methyl Group at the Aromatic Position

The methyl group attached to the benzene ring can also participate in chemical reactions, typically under conditions that favor reaction at the benzylic position.

Reactions at the benzylic carbon often proceed through free-radical intermediates. For instance, free-radical halogenation can occur using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This would selectively introduce a bromine atom onto the methyl group, yielding 1-(bromomethyl)-4-ethynyl-2-methoxybenzene.

Furthermore, the benzylic methyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can oxidize the methyl group to a carboxylic acid, which would produce 4-ethynyl-2-methoxybenzoic acid. However, it is important to note that such harsh oxidizing conditions could potentially also lead to the cleavage of the ethynyl group. Milder oxidation might yield the corresponding aldehyde. There are currently no specific studies detailing these transformations for this compound.

Benzylic Functionalization and Oxidation Reactions

The benzylic C-H bonds of toluene (B28343) and its derivatives are weaker than typical sp³ C-H bonds, making them amenable to radical-mediated reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for introducing a bromine atom, which can then serve as a handle for further synthetic transformations.

Similarly, base metal-catalyzed aerobic oxidation of benzylic methylenes in (aryl)(heteroaryl)methanes has been achieved using copper or iron catalysts with molecular oxygen. beilstein-journals.org This method has proven effective for a range of substituted aromatic compounds. beilstein-journals.org

The following table summarizes potential benzylic oxidation reactions based on studies of analogous compounds.

| Reactant (Analogous) | Reagents and Conditions | Product | Yield | Reference |

| Ethylbenzene | rac-1 (Mn catalyst, 2 mol%), H₂O₂, AcOH, MeCN, rt | Acetophenone | 95% | researchgate.net |

| 4-Phenylbutanoic acid | rac-1 (Mn catalyst, 2 mol%), H₂O₂, AcOH, MeCN, rt | 4-Oxo-4-phenylbutanoic acid | 96% | d-nb.info |

| 2-(4-Chlorobenzyl)pyrimidine | Cu or Fe catalyst, O₂, 100 °C | (4-Chlorophenyl)(pyrimidin-2-yl)methanone | >95% | beilstein-journals.org |

Interactive Data Table: Potential Benzylic Oxidation Reactions

| Reactant (Analogous) | Reagents and Conditions | Product | Yield (%) |

| Ethylbenzene | rac-1 (Mn catalyst, 2 mol%), H₂O₂, AcOH, MeCN, rt | Acetophenone | 95 |

| 4-Phenylbutanoic acid | rac-1 (Mn catalyst, 2 mol%), H₂O₂, AcOH, MeCN, rt | 4-Oxo-4-phenylbutanoic acid | 96 |

| 2-(4-Chlorobenzyl)pyrimidine | Cu or Fe catalyst, O₂, 100 °C | (4-Chlorophenyl)(pyrimidin-2-yl)methanone | >95 |

Chemo- and Regioselective Derivatization Strategies of this compound

The presence of multiple reactive sites in this compound—the terminal alkyne, the aromatic ring, and the benzylic methyl group—necessitates careful consideration of chemo- and regioselectivity in its derivatization.

The terminal alkyne is a versatile functional group that can undergo a variety of transformations, including Sonogashira coupling, cycloadditions, and hydration reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction would allow for the introduction of various aryl or vinyl substituents at the ethynyl terminus.

Electrophilic aromatic substitution on the benzene ring is another key derivatization pathway. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The ethynyl group is generally considered a deactivating group. Given the substitution pattern of this compound, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. Specifically, the positions C3 and C5 (ortho to the methoxy group) and C6 (para to the methyl group and meta to the methoxy group) would be the primary candidates for substitution. The steric hindrance from the adjacent ethynyl group at C1 might disfavor substitution at the C6 position.

The following table outlines potential derivatization reactions, drawing on established methodologies for related compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes on Selectivity |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | 1-(Aryl)ethynyl-2-methoxy-4-methylbenzene | Reaction occurs at the terminal alkyne. |

| Electrophilic Bromination | Br₂, FeBr₃ | 3-Bromo-1-ethynyl-2-methoxy-4-methylbenzene and/or 5-Bromo-1-ethynyl-2-methoxy-4-methylbenzene | The methoxy group is a stronger directing group than the methyl group, favoring substitution at positions ortho to it. |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1-ethynyl-2-methoxy-4-methylbenzene and/or 5-Nitro-1-ethynyl-2-methoxy-4-methylbenzene | Similar to bromination, the directing effect of the methoxy group is expected to dominate. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Likely complex mixture or reaction at the most activated positions. | The strong activation by the methoxy group could lead to multiple products. |

Interactive Data Table: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes on Selectivity |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | 1-(Aryl)ethynyl-2-methoxy-4-methylbenzene | Reaction occurs at the terminal alkyne. |

| Electrophilic Bromination | Br₂, FeBr₃ | 3-Bromo-1-ethynyl-2-methoxy-4-methylbenzene and/or 5-Bromo-1-ethynyl-2-methoxy-4-methylbenzene | The methoxy group is a stronger directing group than the methyl group, favoring substitution at positions ortho to it. |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1-ethynyl-2-methoxy-4-methylbenzene and/or 5-Nitro-1-ethynyl-2-methoxy-4-methylbenzene | Similar to bromination, the directing effect of the methoxy group is expected to dominate. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Likely complex mixture or reaction at the most activated positions. | The strong activation by the methoxy group could lead to multiple products. |

Advanced Spectroscopic and Structural Characterization of 1 Ethynyl 2 Methoxy 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1-Ethynyl-2-methoxy-4-methylbenzene is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at the C5 position, being situated between the methyl and methoxy (B1213986) groups from a connectivity standpoint but electronically influenced by both, is expected to appear as a doublet. The proton at the C6 position, adjacent to the methoxy group, would likely present as a doublet of doublets, and the proton at the C3 position, ortho to the ethynyl (B1212043) group, would also be a doublet.

The ethynyl proton is anticipated to produce a sharp singlet, a characteristic feature of terminal alkynes. The methoxy group protons would also yield a sharp singlet, typically found in a specific region of the spectrum, while the methyl group protons would similarly appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C3-H) | 7.0 - 7.3 | d | ~2 |

| Aromatic H (C5-H) | 6.7 - 6.9 | dd | ~8, 2 |

| Aromatic H (C6-H) | 6.8 - 7.0 | d | ~8 |

| Ethynyl H | ~3.0 | s | - |

| Methoxy (OCH₃) | ~3.8 | s | - |

| Methyl (CH₃) | ~2.3 | s | - |

Note: These are predicted values based on analogous structures and substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon framework. For This compound , ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The two sp-hybridized carbons of the ethynyl group would appear in a characteristic downfield region. The six aromatic carbons would have their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group (C2) would be significantly deshielded, as would the carbon attached to the ethynyl group (C1). The carbons of the methoxy and methyl groups will appear as sharp signals in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~118 |

| C2 | ~158 |

| C3 | ~110 |

| C4 | ~138 |

| C5 | ~115 |

| C6 | ~130 |

| C≡CH | ~83 |

| C≡CH | ~77 |

| OCH₃ | ~56 |

| CH₃ | ~21 |

Note: These are predicted values based on analogous structures and substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For This compound , this would primarily show correlations between the adjacent aromatic protons (H5 with H6, and H5 with H3), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance, the aromatic proton signals to their respective aromatic carbon signals, the ethynyl proton to its carbon, and the protons of the methoxy and methyl groups to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the ethynyl proton and the C1 and C2 carbons, and between the methoxy protons and the C2 carbon. Correlations from the aromatic protons to neighboring carbons would further solidify the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, regardless of whether they are directly bonded. For this molecule, NOESY could show correlations between the methoxy group protons and the proton at the C3 position, as well as between the methyl group protons and the proton at the C5 position, providing definitive evidence for the substituent placement.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound is expected to show several characteristic absorption bands. A sharp peak corresponding to the terminal alkyne C-H stretch would be anticipated around 3300 cm⁻¹. The C≡C triple bond stretch would give rise to a weaker but sharp absorption in the region of 2100-2150 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ range.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C≡C Stretch | 2150-2100 | Weak, Sharp |

| Aromatic C=C Stretch | 1620-1450 | Medium to Strong |

| C-O Stretch (Methoxy) | 1270-1230 (asymmetric), 1050-1010 (symmetric) | Strong |

Note: These are predicted values based on characteristic group frequencies.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong and sharp signal in the Raman spectrum of This compound . The symmetric vibrations of the benzene ring are also typically more intense in the Raman spectrum. This technique would be particularly useful in confirming the presence and substitution pattern of the aromatic ring and the ethynyl group.

Predicted Key Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Medium |

| C≡C Stretch | 2150-2100 | Strong, Sharp |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H in-plane bend | 1200-1000 | Medium |

Note: These are predicted values based on typical Raman scattering intensities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule and assessing the extent of conjugation. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from π → π* transitions within the aromatic ring and the conjugated ethynyl group. The presence of the methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring, along with the ethynyl (-C≡CH) group, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Therefore, it is predicted that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit principal absorption bands at wavelengths slightly longer than those observed for 1-methoxy-4-methylbenzene. These absorptions are attributable to the electronic excitations within the substituted benzene ring, modulated by the conjugated ethynyl moiety.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Transition Type | Chromophore |

| > 286 | π → π | Substituted Benzene Ring and Ethynyl Group |

| ~ 280-290 | π → π | Substituted Benzene Ring |

| ~ 270-280 | π → π* | Substituted Benzene Ring |

Note: The predicted values are based on the UV-Vis data of 1-methoxy-4-methylbenzene and the expected bathochromic shift from the ethynyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O, corresponding to a molecular weight of 146.19 g/mol . nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound, the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O |

| Calculated Exact Mass | 146.0732 u |

The experimentally determined exact mass from an HRMS analysis should closely match this calculated value, confirming the elemental formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. A GC-MS analysis of a sample of this compound would provide information on its purity. A single, sharp peak in the gas chromatogram would indicate a high degree of purity.

The mass spectrum obtained from the GC-MS analysis would display the molecular ion peak ([M]⁺) at an m/z of 146. The fragmentation pattern would be characteristic of the molecule's structure. Based on the fragmentation of related compounds such as methylbenzenes and anisoles, the following fragmentation pathways are anticipated:

Loss of a methyl radical (-CH₃): A prominent peak would be expected at m/z 131, corresponding to the loss of a methyl group from the molecular ion. This is a common fragmentation for methylated aromatic compounds.

Loss of a methoxy radical (-OCH₃): A peak at m/z 115 would indicate the loss of the methoxy group.

Formation of a tropylium (B1234903) ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) or its substituted derivatives. A peak at m/z 91 is a common indicator of a tropylium ion, which could be formed through cleavage of the bond between the aromatic ring and its substituents. docbrown.info

Loss of acetylene (B1199291) (-C₂H₂): Fragmentation of the ethynyl group could lead to a loss of 26 mass units.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 146 | [C₁₀H₁₀O]⁺ | Molecular Ion ([M]⁺) |

| 131 | [C₉H₇O]⁺ | [M - CH₃]⁺ |

| 115 | [C₉H₇]⁺ | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

As of the current literature, a single crystal X-ray structure of this compound has not been reported. However, based on the analysis of related aromatic alkynes and substituted benzene derivatives, several key structural features and intermolecular interactions can be predicted.

Single Crystal X-ray Diffraction for Precise Atomic Coordinates and Conformation

A successful single crystal X-ray diffraction experiment on this compound would yield a detailed structural model. This would include the precise coordinates of each atom, from which bond lengths and angles could be calculated. The planarity of the benzene ring would be confirmed, and the orientation of the methoxy and methyl groups relative to the ring and to each other would be determined. The linear geometry of the ethynyl group would also be evident.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Common for substituted benzenes) |

| C-C (aromatic) bond length | ~1.39 Å |

| C≡C bond length | ~1.20 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-C (methyl) bond length | ~1.51 Å |

Note: These are typical values for similar organic compounds and would be precisely determined by X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of this compound arrange themselves in the crystal lattice is governed by a variety of weak intermolecular interactions. Analysis of the crystal structures of other aromatic alkynes reveals that C-H···π interactions are a significant contributor to the crystal packing. rsc.org In the case of this compound, the hydrogen atom of the ethynyl group can act as a hydrogen bond donor, interacting with the π-electron cloud of the benzene ring of a neighboring molecule.

Theoretical and Computational Investigations of 1 Ethynyl 2 Methoxy 4 Methylbenzene

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. acs.org It is a common approach for predicting the properties of molecules like 1-ethynyl-2-methoxy-4-methylbenzene. epstem.net DFT calculations, often using functionals like B3LYP, are employed to determine the molecule's geometry, energy, and vibrational characteristics. epstem.netepstem.netepstem.net

Geometry Optimization and Conformational Analysis of the Molecular Structure

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis for this molecule would be the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring. The rotation around the C(aryl)-O bond would be investigated to identify the most stable conformer. It is generally expected that the most stable conformation would have the methyl group of the methoxy moiety lying in the plane of the benzene ring to maximize conjugation, though steric interactions could influence this.

Illustrative Optimized Geometric Parameters Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C≡C | 1.21 Å |

| C(aryl)-C≡ | 1.43 Å | |

| C(aryl)-O | 1.36 Å | |

| O-C(methyl) | 1.43 Å | |

| Bond Angle | C(aryl)-C≡C | 178° |

| C(aryl)-O-C(methyl) | 118° | |

| Dihedral Angle | C=C-O-C | 0° or 180° |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the methoxy and ethynyl (B1212043) groups. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic system and the ethynyl group. The methoxy group, being an electron-donating group, would raise the energy of the HOMO, while the ethynyl group can act as a weak electron-withdrawing group, lowering the energy of the LUMO. The interplay of these substituents would determine the final HOMO-LUMO gap.

Illustrative FMO Data

| Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -5.8 | π-orbital over the benzene ring and methoxy group |

| LUMO | -1.2 | π*-orbital over the benzene ring and ethynyl group |

| HOMO-LUMO Gap | 4.6 | - |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ijert.orgijert.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the oxygen atom of the methoxy group and the π-system of the ethynyl group and the aromatic ring, making these sites attractive for electrophiles. The hydrogen atoms, particularly those on the methyl and methoxy groups, would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization States

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted as charge delocalization or hyperconjugation. ijert.orgijert.org This analysis also provides information about the hybridization of atomic orbitals.

For this compound, NBO analysis would quantify the delocalization of the oxygen lone pairs into the aromatic ring's π* orbitals, a key factor in the electron-donating nature of the methoxy group. It would also detail the hybridization of the carbon atoms in the benzene ring (sp²), the ethynyl group (sp), and the methyl group (sp³).

Vibrational Frequency Calculations and Simulation of Infrared and Raman Spectra

Computational vibrational analysis predicts the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra. By comparing the simulated spectra with experimentally obtained spectra, one can confirm the molecular structure and assign the observed vibrational bands to specific atomic motions. ijert.orgijert.org

For this compound, key vibrational modes would include:

C≡C stretch: A sharp, intense band in the Raman spectrum and a weaker band in the IR spectrum, typically around 2100-2150 cm⁻¹.

≡C-H stretch: A sharp band around 3300 cm⁻¹.

Aromatic C-H stretches: Multiple bands in the 3000-3100 cm⁻¹ region.

C-O stretches: Asymmetric and symmetric stretching modes of the aryl-ether linkage, usually found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

CH₃ stretches: Symmetric and asymmetric stretches of the methyl groups, typically in the 2850-3000 cm⁻¹ range.

Illustrative Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| ≡C-H stretch | 3310 | Medium | Strong |

| Aromatic C-H stretch | 3050 | Medium | Strong |

| CH₃ asymmetric stretch | 2980 | Strong | Medium |

| CH₃ symmetric stretch | 2930 | Medium | Medium |

| C≡C stretch | 2125 | Weak | Very Strong |

| Aromatic C=C stretch | 1610, 1500 | Strong | Strong |

| C-O-C asymmetric stretch | 1250 | Very Strong | Medium |

| C-O-C symmetric stretch | 1030 | Strong | Weak |

Computational Prediction of NMR Chemical Shifts

There are no specific computational studies in the reviewed literature that report the predicted ¹H or ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Standard computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed for the accurate prediction of NMR spectra. researchgate.netresearchgate.netdtic.mil These calculations, often performed using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and are instrumental in confirming molecular structures. beilstein-journals.org However, a detailed analysis containing a data table of predicted versus experimental shifts for this compound is not available.

Computational Studies on Reaction Mechanisms and Pathways

A thorough search of the literature did not yield any computational studies focused on the reaction mechanisms and pathways of this compound. Such studies are crucial for understanding the reactivity of a molecule, predicting reaction outcomes, and designing new synthetic routes. beilstein-journals.orgnih.gov

Characterization of Transition States and Intermediates

No documented computational research was found that characterizes the transition states or intermediates for reactions involving this compound. The identification of these transient species is fundamental to elucidating the step-by-step process of a chemical reaction. beilstein-journals.org

Prediction of Activation Energies and Reaction Rates

In line with the absence of mechanistic studies, there are no published predictions of activation energies or reaction rates for any chemical transformations of this compound. These kinetic parameters are essential for understanding the feasibility and speed of a reaction under various conditions.

Assessment of Nonlinear Optical (NLO) Properties

There is no available information regarding the theoretical assessment of the nonlinear optical (NLO) properties of this compound. Organic molecules with specific donor-acceptor functionalities can exhibit significant NLO responses, making them of interest for applications in optoelectronics. repositorioinstitucional.mx

Calculation of Dipole Moments, Polarizability, and Hyperpolarizability Tensors

No computational data has been published concerning the calculated dipole moments, polarizability (α), or the first and second hyperpolarizability (β and γ) tensors for this compound. These properties are key indicators of a molecule's potential for NLO applications and are typically calculated using quantum chemical methods. researchgate.netdtic.mil

Elucidation of Structure-NLO Property Relationships

Consequently, due to the lack of any calculated NLO data, no studies on the structure-NLO property relationships for this compound have been reported. Understanding these relationships is vital for the rational design of new materials with enhanced NLO characteristics.

Investigation of Intermolecular Interactions and Molecular Dynamics Simulations

A comprehensive understanding of the condensed-phase behavior and material properties of this compound necessitates a detailed investigation of its intermolecular interactions and molecular dynamics. While specific computational studies and molecular dynamics simulations for this compound are not extensively documented in publicly available literature, theoretical principles and computational studies on analogous aromatic compounds provide a strong basis for predicting its behavior.

The molecular structure of this compound, featuring an electron-rich aromatic ring, a methoxy group (-OCH₃), an ethynyl group (-C≡CH), and a methyl group (-CH₃), suggests a complex landscape of non-covalent interactions. These interactions are expected to govern the packing of molecules in the solid state and their dynamic behavior in the liquid phase. The primary intermolecular forces at play would include van der Waals forces (specifically, London dispersion forces), dipole-dipole interactions, and weak C-H···π and C-H···O hydrogen bonds.

Anticipated Intermolecular Interaction Profile:

| Interaction Type | Description |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules are expected. These can occur in either a parallel-displaced or T-shaped (edge-to-face) arrangement, contributing significantly to the cohesive energy of the system. The substitution pattern on the benzene ring will influence the preferred geometry of this stacking. |

| Dipole-Dipole Interactions | The methoxy group introduces a significant dipole moment in the molecule. These dipoles will tend to align in an anti-parallel fashion in the condensed phase to achieve a lower energy state. |

| C-H···π Interactions | The acidic proton of the terminal ethynyl group can act as a hydrogen bond donor, interacting with the electron-rich π-system of a neighboring aromatic ring. |

| C-H···O Hydrogen Bonds | The hydrogen atoms of the methyl and ethynyl groups can form weak hydrogen bonds with the oxygen atom of the methoxy group on an adjacent molecule. Research on similar methoxy-substituted compounds, such as 2-methoxy-1,4-benzoquinone, has highlighted the importance of such C-H···O interactions in determining crystal packing. rsc.org |

| Dispersion Forces | London dispersion forces, arising from instantaneous fluctuations in electron density, will be a significant attractive force, contributing to the overall cohesion. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide atomistic-level insights into the dynamic behavior of this compound. Such simulations, which numerically solve Newton's equations of motion for a system of interacting atoms, can elucidate macroscopic properties from the underlying microscopic interactions. While specific MD studies on this compound are not available, the methodology for such an investigation is well-established. chemrxiv.orgnih.govresearchgate.net

A typical MD simulation protocol would involve:

Force Field Parameterization: A classical force field, which is a set of potential energy functions and parameters, would be developed or adapted to accurately describe the intramolecular and intermolecular interactions of this compound. This is a critical step to ensure the predictive power of the simulation. nih.gov

System Setup: A simulation box would be constructed, containing a statistically significant number of molecules of this compound, to which periodic boundary conditions are applied to simulate a bulk system.

Simulation Run: The simulation would be run for a sufficient length of time to allow the system to reach equilibrium and to sample a representative range of molecular configurations.

Potential Insights from Molecular Dynamics Simulations:

| Property | Description |

| Radial Distribution Functions (RDFs) | RDFs would reveal the probability of finding another atom at a certain distance from a reference atom. This would provide quantitative information about the local molecular ordering and the characteristic distances of the various intermolecular interactions. |

| Thermodynamic Properties | Properties such as density, enthalpy of vaporization, and heat capacity could be calculated from the simulation trajectories and compared with experimental data to validate the force field. |

| Transport Properties | Self-diffusion coefficients and rotational correlation times could be determined, offering insights into the mobility of the molecules in the liquid state. |

| Structural Organization | Analysis of the simulation trajectories could reveal preferential molecular orientations and the nature of any short-range or long-range ordering in the liquid or amorphous solid states. |

Advanced Research Applications and Potential in Chemical Sciences

Utility as a Key Building Block in Complex Organic Synthesis

The strategic placement of a terminal alkyne and electron-donating groups on the aromatic ring of 1-Ethynyl-2-methoxy-4-methylbenzene makes it a highly reactive and versatile intermediate for the construction of complex molecular architectures.

Precursor for Polycyclic Aromatic Hydrocarbons and Fused Ring Systems

While direct, detailed research on the use of this compound for the synthesis of a wide array of polycyclic aromatic hydrocarbons (PAHs) is still an expanding field, its inherent reactivity suggests significant potential. The ethynyl (B1212043) group is a prime candidate for various cyclization and annulation reactions, which are key steps in building up the intricate frameworks of PAHs and other fused ring systems. The presence of the methoxy (B1213986) and methyl groups can influence the regioselectivity of these reactions, offering a degree of control in the synthesis of specific isomers.

One documented application showcases the reaction of this compound with 2-diazo-5,5-dimethylcyclohexanedione, which results in the formation of cycloadducts. This type of cycloaddition reaction is a fundamental strategy for constructing new ring systems appended to the initial benzene (B151609) ring, thereby paving the way for more complex, fused structures.

Intermediate in the Synthesis of Biologically Relevant Heterocyclic Compounds

The utility of this compound as an intermediate in the synthesis of biologically relevant heterocyclic compounds is more extensively documented. Its terminal alkyne functionality allows for its participation in a variety of coupling and cyclization reactions to form nitrogen- and oxygen-containing heterocycles, which are core structures in many pharmaceuticals.

A notable example is its use in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine. Current time information in Delaware County, US. This transformation highlights the ability of the ethynyl group to be incorporated into a pyridine (B92270) ring system, a common scaffold in medicinal chemistry.

Furthermore, research has demonstrated the synthesis of various heterocyclic structures through reactions involving the ethynyl group. For instance, a study published in Green Chemistry outlines a synthetic route where this compound is a key starting material. Another study in Organic Letters also points to its application in the synthesis of complex organic molecules. These examples underscore the compound's value in constructing diverse heterocyclic frameworks that are of significant interest in drug discovery and development.

Contributions to the Development of Novel Functional Materials

The unique electronic and structural properties of this compound make it a promising candidate for the development of novel functional materials with tailored optical and electronic properties.

Incorporation into Polymer Architectures for Advanced Material Systems

The terminal alkyne group of this compound serves as a polymerizable handle, allowing for its incorporation into various polymer architectures. While specific, large-scale polymerization of this monomer is an area of ongoing research, the principles of alkyne polymerization are well-established.

The Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, presents a viable pathway for creating polymers incorporating the this compound unit. This could lead to the development of conjugated polymers with interesting photophysical and electronic properties, potentially applicable in areas such as organic electronics and sensor technology.

Precursors for Optoelectronic Materials and Chromophores

Arylacetylenes are known precursors to chromophores, which are the parts of molecules responsible for their color. The extended π-system that can be generated by reacting the ethynyl group of this compound makes it a valuable building block for creating new dyes and optoelectronic materials.

The methoxy and methyl substituents on the benzene ring can modulate the electronic properties of the resulting chromophore, allowing for the fine-tuning of its absorption and emission spectra. This tunability is crucial for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs) and solar cells.

Role as a Scaffold in Medicinal Chemistry Research and Drug Discovery Initiatives

The rigid framework and functional group display of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. A scaffold in medicinal chemistry provides the core structure upon which various functional groups can be appended to interact with biological targets.

The potential for this compound to be elaborated into a diverse range of heterocyclic and carbocyclic structures, as discussed previously, is of high interest to medicinal chemists. For instance, the synthesis of substituted pyridines from this precursor opens up avenues for exploring new chemical space around a privileged heterocyclic core.

While direct examples of this compound-derived compounds in clinical trials are not yet prevalent, its role as a versatile starting material in the early stages of drug discovery is evident from its use in the synthesis of complex, biologically relevant molecules. A publication in Advanced Synthesis & Catalysis details a synthetic application of this compound, further emphasizing its importance in creating novel molecular entities for potential therapeutic use.

Design and Synthesis of New Chemical Entities with Tunable Aromatic Cores

The chemical architecture of this compound, specifically the presence of a reactive terminal alkyne, allows for its use as a foundational scaffold in the construction of more elaborate molecules. The Sonogashira coupling reaction, a powerful and widely used method for forming carbon-carbon bonds, is particularly well-suited for this compound. nih.gov This reaction enables the direct linkage of the ethynyl group with a variety of aryl or vinyl halides, providing a straightforward route to a diverse range of substituted alkynes. nih.gov

This synthetic versatility is crucial for creating libraries of compounds with systematically varied aromatic cores. By choosing different coupling partners, chemists can precisely modify the steric and electronic properties of the resulting molecules. This "tunability" is highly desirable in drug discovery and materials science, as it allows for the fine-tuning of a compound's characteristics to achieve a specific biological effect or material property.

For instance, the Sonogashira coupling can be employed to introduce large polycyclic aromatic systems onto the this compound framework. This approach has been successfully used to synthesize novel luminescent materials. sigmaaldrich.com The extended π-conjugation in these resulting molecules often leads to interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. sigmaaldrich.comnih.gov

Furthermore, the ethynyl group can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. The ability to readily construct such frameworks from this compound highlights its importance as a versatile building block in medicinal chemistry.

Exploration of Structure-Activity Relationships in Preclinical Compound Development

The development of new drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). By synthesizing and testing a series of related compounds, medicinal chemists can identify the key structural features responsible for a desired therapeutic effect and optimize them to enhance potency and reduce side effects.

The ease with which derivatives of this compound can be synthesized makes it an excellent starting point for SAR studies. The ability to introduce a wide array of substituents onto the aromatic core via reactions like the Sonogashira coupling allows for a systematic exploration of how different chemical modifications impact biological activity.

For example, in the development of kinase inhibitors, a major class of anti-cancer drugs, the aromatic core of a molecule plays a critical role in its binding to the target enzyme. researchgate.net By using this compound as a scaffold, researchers can generate a library of compounds with different aromatic substitutions. Subsequent biological testing of these compounds can reveal which substitutions lead to the most potent and selective inhibition of a particular kinase. This information is invaluable for the design of more effective and targeted cancer therapies.

A hypothetical SAR study could involve coupling this compound with a series of substituted aryl halides to produce a library of diarylacetylene derivatives. These compounds could then be screened for their ability to inhibit a specific biological target, such as a particular enzyme or receptor. By comparing the activity of the different derivatives, researchers could deduce the influence of the various substituents on the molecule's potency, selectivity, and other pharmacologically relevant properties. This systematic approach is a cornerstone of modern preclinical drug development.

While specific, detailed SAR studies for derivatives of this compound are not yet widely published, the principles of SAR and the synthetic accessibility of its derivatives strongly suggest its potential as a valuable tool in this area of research. The ability to readily generate a diverse set of analogues is a key prerequisite for any successful SAR campaign.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identification of Research Gaps

A thorough review of existing literature reveals a significant gap in the specific knowledge concerning 1-Ethynyl-2-methoxy-4-methylbenzene. While the chemistry of aryl alkynes, in general, is well-documented, dedicated studies on this particular isomer are conspicuously absent. The primary method for the synthesis of aryl alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org It is therefore reasonable to postulate that this compound could be synthesized from a corresponding halogenated precursor, such as 1-halo-2-methoxy-4-methylbenzene. However, specific reaction conditions, yields, and potential side reactions for this particular substrate have not been reported.

The reactivity of the ethynyl (B1212043) group is expected to be influenced by the electronic effects of the methoxy (B1213986) and methyl substituents on the aromatic ring. The electron-donating nature of both the methoxy and methyl groups would likely increase the electron density of the alkyne, potentially affecting its reactivity in various transformations such as cycloadditions and metal-catalyzed reactions. For instance, in "click chemistry," the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for forming 1,2,3-triazoles. tcichemicals.com The electronic properties of the alkyne can influence the rate and efficiency of this reaction. rsc.org However, no studies have been published on the participation of this compound in such reactions.

The key research gaps identified are:

Lack of a reported, optimized synthesis for this compound.

No experimental data on its reactivity in fundamental organic reactions.

Absence of studies on its potential for derivatization and functionalization.

No computational studies to predict its electronic properties, reactivity, and potential applications.

Prospective Methodologies for Enhanced Synthesis and Derivatization

Future research should prioritize the development of efficient and scalable synthetic routes to this compound. The Sonogashira coupling remains the most promising approach. wikipedia.orgorganic-chemistry.org A systematic investigation of reaction parameters, including the choice of palladium catalyst, copper co-catalyst, base, and solvent, is necessary to optimize the yield and purity of the product. An alternative route that could be explored is the reaction of 2-methoxy-4-methylbenzaldehyde (B112801) with a suitable phosphorus ylide (Wittig-type reaction) followed by elimination. patsnap.com

Once synthesized, the derivatization of this compound would open up a vast chemical space for exploration. The terminal alkyne is a versatile functional group that can undergo a wide array of transformations. rsc.orgresearchgate.net Prospective derivatization strategies include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a library of 1,2,3-triazole derivatives. tcichemicals.comchemrxiv.org These compounds are known for their diverse biological activities and applications in materials science.

Cycloaddition Reactions: Exploration of [3+2] and [4+2] cycloadditions to construct novel heterocyclic systems. rsc.orgresearchgate.netacs.org

Sonogashira Cross-Coupling: Further coupling reactions at the terminal alkyne with various aryl or vinyl halides to create extended π-conjugated systems. wikipedia.orgorganic-chemistry.org

Hydration and Hydroamination: Addition of water or amines across the triple bond to yield valuable ketone or enamine building blocks. mcmaster.ca

A systematic study of these reactions would provide valuable insights into the reactivity of this specific substituted aryl alkyne.

Exploration of Uncharted Reactivity and Transformation Profiles

The unique substitution pattern of this compound may lead to uncharted reactivity. The ortho-methoxy group could potentially act as a directing group or participate in intramolecular reactions. For instance, under certain conditions, intramolecular cyclization involving the methoxy and ethynyl groups could lead to the formation of benzofuran (B130515) derivatives. The interplay between the electronic effects of the methoxy and methyl groups could also lead to unexpected regioselectivity in addition reactions to the alkyne.

Future investigations should focus on:

Metal-Catalyzed Cyclizations: Investigating the potential for intramolecular cyclizations catalyzed by transition metals like gold, platinum, or palladium.

Electrophilic Additions: Studying the regioselectivity of the addition of various electrophiles to the alkyne, influenced by the directing effects of the substituents.

Radical Reactions: Exploring the reactivity of the alkyne towards radical species, a less explored area for this class of compounds. researchgate.net

Advanced Computational Modeling for Predictive Chemical Design

In the absence of extensive experimental data, computational chemistry can provide invaluable predictive insights into the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to:

Determine Electronic Properties: Calculate the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution to understand the electronic nature of the molecule. researchgate.net

Predict Reactivity: Model the transition states of various reactions to predict activation barriers and reaction pathways, thus guiding experimental design. nih.gov

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

These computational studies would not only fill the knowledge gap but also accelerate the discovery of potential applications for this molecule and its derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Property |

| This compound | C₁₀H₁₀O | 146.19 | Susceptible to electrophilic addition |

| 1-Halo-2-methoxy-4-methylbenzene | C₈H₈BrO / C₈H₈ClO | 201.05 / 156.61 | Precursor for Sonogashira coupling |

| 2-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Potential precursor for synthesis |

| 1-(2-Methoxy-4-methylphenyl)-1,2,3-triazole derivative | C₁₀H₁₀N₃OR' | Variable | Potential biological activity |

Table 1: Key Compounds and Their Predicted Relevance

Note: The properties listed are based on general chemical principles and data from analogous compounds, as specific experimental data for this compound is not currently available.

Synergistic Approaches Integrating Synthesis, Characterization, and Theoretical Studies

A truly comprehensive understanding of this compound will only be achieved through a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and computational modeling. The workflow should be iterative:

Computational Prediction: Theoretical studies to predict reactivity and guide the design of synthetic targets and reaction conditions.

Synthesis and Derivatization: Experimental execution of the predicted synthetic routes and derivatization reactions.

Characterization: Thorough characterization of all new compounds using modern spectroscopic and analytical techniques (NMR, MS, IR, X-ray crystallography).

Experimental and Theoretical Correlation: Comparison of experimental results with computational predictions to refine the theoretical models and gain a deeper understanding of the structure-property-reactivity relationships. acs.org

This integrated approach will not only accelerate the exploration of this specific molecule but also contribute to the broader understanding of substituted aryl alkyne chemistry. The untapped potential of this compound and its derivatives warrants a dedicated research effort, which could lead to the discovery of novel materials and molecules with valuable applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethynyl-2-methoxy-4-methylbenzene, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A Sonogashira coupling is commonly employed, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) to couple a terminal alkyne (e.g., ethynylbenzene derivative) with an aryl halide (e.g., 2-methoxy-4-methylbromobenzene). Solvents like THF or DMF are used under inert atmospheres (N₂ or Ar) at 60–80°C. For example, similar ethynyl-linked compounds have been synthesized using arylboronic acids and copper catalysts in ethanol at 60°C, achieving yields of 65% after column chromatography . Optimization involves controlling stoichiometry, catalyst loading, and reaction time.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons adjacent to alkynes) and methoxy/methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Detection of C≡C stretching vibrations (~2100–2260 cm⁻¹).

- Chromatography : Purification via silica gel column chromatography (hexane/ethyl acetate gradients) or HPLC for high-purity isolation .

Advanced Research Questions

Q. How do computational studies (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model the electron density distribution, highlighting the ethynyl group’s nucleophilic character. Studies on analogous compounds (e.g., ethynyl-linked benzene derivatives) show that substituents like methoxy groups direct electrophilic attacks to specific positions. Computational tools (Gaussian, ORCA) optimize transition states and activation energies, guiding catalyst selection (e.g., Pd vs. Cu systems) and solvent effects .

Q. What strategies resolve contradictions in reported reaction yields for ethynylbenzene derivatives across studies?

- Methodological Answer : Variability arises from differences in catalysts, solvents, or purification methods. A systematic approach includes:

- Control Experiments : Replicate baseline conditions (e.g., Pd/Cu systems vs. photoredox catalysis) .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Statistical Design : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, ligand ratio) .

Q. How does the electronic structure of this compound influence its applications in materials science?

- Methodological Answer : The ethynyl group’s linear geometry and π-conjugation enable applications in organic semiconductors or liquid crystals. For example, similar compounds with ethynyl linkages exhibit tunable bandgaps (2.5–3.0 eV) measured via UV-Vis spectroscopy, making them suitable for optoelectronic devices. Substituents like methoxy groups enhance solubility in polar solvents, critical for thin-film processing .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under inert gas (Ar) at –20°C to prevent oxidation.

- Waste Disposal : Segregate halogenated solvents and metal catalysts for specialized treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。